[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol
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Overview
Description
[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 3,4-dichlorophenylhydrazine with pyridine-2-carbaldehyde, followed by cyclization and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound may also interfere with the metabolic pathways of the Plasmodium parasite, contributing to its antimalarial activity .
Comparison with Similar Compounds
[5-(3,4-Dichlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol can be compared with other pyrazole derivatives, such as:
[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl]methanol: This compound has a similar structure but with a single chlorine atom, which may result in different pharmacological properties.
[5-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]methanol: The presence of methoxy groups instead of chlorine atoms can lead to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
CAS No. |
648869-71-0 |
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Molecular Formula |
C15H11Cl2N3O |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
[5-(3,4-dichlorophenyl)-1-pyridin-2-ylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C15H11Cl2N3O/c16-12-5-4-10(7-13(12)17)14-8-11(9-21)19-20(14)15-3-1-2-6-18-15/h1-8,21H,9H2 |
InChI Key |
VEVWQARSXHMHAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=CC(=N2)CO)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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